molecular formula C16H24N2O3 B14750475 1,5-Dicyclohexylbarbituric acid CAS No. 846-26-4

1,5-Dicyclohexylbarbituric acid

Cat. No.: B14750475
CAS No.: 846-26-4
M. Wt: 292.37 g/mol
InChI Key: BEZDXMRCBXXCJG-UHFFFAOYSA-N
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Description

1,5-Dicyclohexylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent. The reaction is carried out by heating the mixture and then adding diacetyl oxide, followed by refluxing with dehydrated alcohol to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

1,5-Dicyclohexylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dicyclohexylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its effects on angiogenesis and tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the activity of hypoxia-inducible factor 1 (HIF-1) and its interaction with p300 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth sets it apart from other barbituric acid derivatives .

Properties

CAS No.

846-26-4

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

1,5-dicyclohexyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H24N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,17,19,21)

InChI Key

BEZDXMRCBXXCJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3CCCCC3

Origin of Product

United States

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